molecular formula C14H19NO2 B5225420 [1-(2-METHYLBENZOYL)PIPERIDIN-2-YL]METHANOL

[1-(2-METHYLBENZOYL)PIPERIDIN-2-YL]METHANOL

Cat. No.: B5225420
M. Wt: 233.31 g/mol
InChI Key: SXOHZCISRVDPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-METHYLBENZOYL)PIPERIDIN-2-YL]METHANOL: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-METHYLBENZOYL)PIPERIDIN-2-YL]METHANOL typically involves the reaction of piperidine with 2-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(2-METHYLBENZOYL)PIPERIDIN-2-YL]METHANOL is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. Piperidine derivatives are known for their pharmacological properties, and this compound is no exception. It is investigated for its potential use as an antimicrobial, antiviral, and anticancer agent .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to interact with biological targets and pathways, making it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of [1-(2-METHYLBENZOYL)PIPERIDIN-2-YL]METHANOL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: [1-(2-METHYLBENZOYL)PIPERIDIN-2-YL]METHANOL is unique due to its specific structure, which combines the piperidine ring with a 2-methylbenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-(hydroxymethyl)piperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-6-2-3-8-13(11)14(17)15-9-5-4-7-12(15)10-16/h2-3,6,8,12,16H,4-5,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOHZCISRVDPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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